4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H22BrN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as bromopride, which is used as an antiemetic and gastroprokinetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide typically involves multiple steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of bromopride, it acts as a dopamine antagonist, blocking dopamine receptors in the brain and gastrointestinal tract. This action helps to reduce nausea and improve gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another dopamine antagonist used as an antiemetic and gastroprokinetic agent.
Domperidone: Similar to bromopride, it is used to treat nausea and vomiting by blocking dopamine receptors.
Uniqueness
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its bromine atom and methoxy group contribute to its effectiveness as a dopamine antagonist .
Properties
Molecular Formula |
C14H20BrN3O3 |
---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)-2-oxoethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(5-2)13(19)8-17-14(20)9-6-10(15)11(16)7-12(9)21-3/h6-7H,4-5,8,16H2,1-3H3,(H,17,20) |
InChI Key |
ZPSLEGDFDMZZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C=C1OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.